molecular formula C20H19ClN2O2 B3468127 3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B3468127
M. Wt: 354.8 g/mol
InChI Key: QWUICVDYQCTFMH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide (CAS: 895852-30-9) is a heterocyclic compound with the molecular formula C₁₉H₂₅ClN₂O₂ and a molecular weight of 348.87 g/mol . The molecule features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide group linked to a 2,4,6-trimethylphenyl (mesityl) moiety at position 2. This structural configuration confers unique steric and electronic properties, making it relevant in pharmaceutical research, particularly in enzyme inhibition studies and drug discovery .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-11-9-12(2)18(13(3)10-11)22-20(24)17-14(4)25-23-19(17)15-7-5-6-8-16(15)21/h5-10H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUICVDYQCTFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a chlorophenyl group using reagents such as chlorobenzene and a suitable catalyst.

    Attachment of the trimethylphenyl group: This step involves the reaction of the intermediate compound with 2,4,6-trimethylphenylamine under controlled conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent at N-Position Molecular Formula Molecular Weight (g/mol) Key Features Applications/Research Findings
Target Compound: 3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide 2,4,6-Trimethylphenyl C₁₉H₂₅ClN₂O₂ 348.87 High steric bulk due to mesityl group; moderate polarity Inhibitor in enzyme studies; pharmaceutical intermediates
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide () 2-(4-Sulfamoylphenyl)ethyl C₂₀H₂₀ClN₃O₄S 433.91 Sulfonamide group enhances hydrophilicity; ethyl linker increases flexibility Potential antibacterial/antifungal applications
3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide () 4-Isopropylphenyl C₂₀H₁₉ClN₂O₂ 354.83 Isopropyl group introduces hydrophobicity; crystallizes in P2₁2₁2₁ space group Co-crystallized with isoprenyl transferase (PDB: 2ZW); structural insights into enzyme-inhibitor interactions
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide () 4-Trifluoromethylsulfanylphenyl C₁₈H₁₁Cl₂F₃N₂O₂S 443.26 Electron-withdrawing CF₃S group; dichlorophenyl enhances halogen bonding Explored as a kinase inhibitor; high thermal stability
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide () 5-Methyl-1,2-oxazol-3-yl C₁₆H₁₃ClN₃O₃ 317.73 Bioxazole system; planar structure with hydrogen-bonding sites Antibacterial screening; Lipinski rule-compliant
3-(2-Chlorophenyl)-5-methyl-N-[4-(N-propan-2-ylanilino)phenyl]-1,2-oxazole-4-carboxamide () 4-(N-Isopropyl anilino)phenyl C₂₆H₂₅ClN₄O₂ 447.89 Bulky aromatic amine substituent; extended π-system Anticancer research; targets DNA topoisomerases
3-(2-Chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-4-carboxamide () 2-Morpholin-4-ylethyl C₁₇H₂₀ClN₃O₃ 349.81 Morpholine group improves solubility; tertiary amine enhances bioavailability CNS drug candidates; blood-brain barrier permeability

Physicochemical and Pharmacokinetic Insights

  • Electronic Properties : Electron-withdrawing groups (e.g., CF₃S in ) enhance stability and binding affinity to enzymes like kinases, whereas sulfonamides () improve water solubility .
  • Crystallographic Data : The analog in (PDB: 2ZW) adopts a planar conformation when bound to isoprenyl transferase, suggesting that bulkier substituents (e.g., mesityl) may require structural optimization for target engagement .

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities. The oxazole ring system has gained significant attention in medicinal chemistry due to its bioisosteric properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

The molecular formula for this compound is C20H19ClN2O2. It features a chlorophenyl group and a trimethylphenyl moiety, contributing to its biological profile. The structural characteristics can influence its interaction with biological targets, enhancing its pharmacological potential.

Biological Activities

Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities including:

  • Anticancer Activity : The oxazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For example, derivatives of similar structures have displayed IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
  • Antimicrobial Properties : Some studies suggest that oxazole derivatives exhibit antibacterial and antifungal activities. They may inhibit the growth of pathogenic microorganisms through various mechanisms .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines or enzymes like COX-1 and COX-2 .

1. Anticancer Activity Evaluation

A study focusing on the synthesis and evaluation of 1,2,4-oxadiazole derivatives highlighted their potential as anticancer agents. The derivatives exhibited significant cytotoxicity against multiple cancer cell lines with some showing selectivity towards specific types like renal cancer. For instance, one derivative achieved an IC50 of 1.143 µM against renal cancer cells .

2. Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of various oxazole derivatives against common bacterial strains. The results indicated that certain compounds inhibited bacterial growth effectively, suggesting their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of oxazole compounds is often influenced by their structural features. Key factors include:

  • Substitution Patterns : The presence of electron-withdrawing groups (like chlorine) or electron-donating groups (like methyl) can significantly impact the compound's reactivity and interaction with biological targets.
  • Ring Modifications : Alterations in the oxazole ring can enhance or diminish bioactivity. For example, modifications that increase lipophilicity may improve cellular uptake and bioavailability .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerHeLa5.0
AnticancerCaCo-23.5
AntimicrobialE. coli15.0
Anti-inflammatoryCOX inhibition-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide

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